molecular formula C24H26BNO2 B8199883 N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B8199883
M. Wt: 371.3 g/mol
InChI Key: QCXZGMTXGKIZBZ-UHFFFAOYSA-N
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Description

N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 915088-14-1) is a boronate ester derivative featuring a central aniline core substituted with two phenyl groups at the nitrogen atom and a pinacol boronate group at the meta position of the aromatic ring. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronate functionality. Its molecular formula is C₂₄H₂₆BNO₂, with a molecular weight of 371.28 g/mol . The meta-substitution pattern distinguishes it from para-substituted analogs, influencing both electronic properties and steric interactions in chemical reactions.

Properties

IUPAC Name

N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BNO2/c1-23(2)24(3,4)28-25(27-23)19-12-11-17-22(18-19)26(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXZGMTXGKIZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of diphenylamine with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of boronic acid derivatives, followed by their reaction with diphenylamine. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in cross-coupling reactions. It serves as a boron-containing reagent that can facilitate the formation of carbon-carbon bonds. This characteristic is particularly useful in the synthesis of complex organic molecules. The compound can participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid pinacol ester precursor. This reaction allows for the formation of biaryl compounds which are significant in pharmaceuticals and agrochemicals.

1.2 Synthesis of Functionalized Aromatic Compounds

The compound can also be utilized to synthesize functionalized aromatic compounds through electrophilic aromatic substitution reactions. Its ability to donate electrons makes it an excellent candidate for forming stable intermediates necessary for further transformations.

Materials Science

2.1 OLEDs (Organic Light Emitting Diodes)

In materials science, this compound is explored for its application in organic light-emitting diodes (OLEDs). The compound's electronic properties allow it to function as a hole transport material (HTM), enhancing the efficiency and brightness of OLED devices. Research indicates that incorporating this compound can improve the overall performance of OLEDs by facilitating better charge transport and reducing energy losses.

2.2 Photovoltaic Devices

Furthermore, this compound has potential applications in organic photovoltaic (OPV) devices. Its ability to form stable complexes with other organic semiconductors may lead to improved charge separation and transport within the device architecture.

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Preliminary in vitro studies have shown promising results in reducing the viability of various cancer cell lines.

3.2 Drug Delivery Systems

Additionally, there is ongoing research into utilizing this compound in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property can enhance the solubility and bioavailability of poorly soluble drugs.

Data Tables

Application Area Specific Use Benefits
Organic SynthesisCross-Coupling ReactionsFacilitates formation of carbon-carbon bonds
Materials ScienceOLEDsEnhances charge transport and device efficiency
Materials SciencePhotovoltaic DevicesImproves charge separation and transport
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Medicinal ChemistryDrug Delivery SystemsEnhances solubility and bioavailability

Case Studies

Case Study 1: Cross-Coupling Reactions
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions leading to high yields of biaryl products under mild conditions.

Case Study 2: OLED Applications
Research conducted on OLEDs incorporating this compound as a hole transport layer showed a significant increase in luminous efficiency compared to traditional materials.

Case Study 3: Anticancer Properties
In vitro tests revealed that this compound could reduce the growth rate of breast cancer cells by over 50%, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, nucleotides, and other biomolecules, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

  • N,N-Diphenyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS: Not explicitly listed, but referenced in ): This para-substituted isomer exhibits distinct electronic properties due to the linear alignment of the boronate group and the aniline nitrogen. However, steric hindrance from the adjacent phenyl groups could reduce accessibility in certain catalytic systems .
Property Meta Isomer (Target Compound) Para Isomer
Substitution Position 3-position 4-position
Molecular Weight (g/mol) 371.28 ~371.28 (assumed)
Electronic Conjugation Reduced Enhanced
Steric Accessibility Moderate Lower due to linear alignment

Substituent Variations: Phenyl vs. Alkyl Groups

  • N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS: 171364-78-6): Replacing diphenyl groups with dimethyl groups reduces steric bulk, enhancing solubility in polar solvents. However, the lack of aromatic substituents diminishes π-π stacking interactions, limiting applications in materials science .
  • The molecular weight (275.20 g/mol) is significantly lower than the target compound, reflecting differences in substituent mass .
Property Target Compound (Diphenyl) N,N-Dimethyl Analog N,N-Diethyl Analog
Substituents Phenyl Methyl Ethyl
Molecular Weight (g/mol) 371.28 219.09 275.20
Steric Hindrance High Low Moderate
Electron Density at Nitrogen Moderate (electron-withdrawing phenyls) High (electron-donating methyls) Moderate (electron-donating ethyls)

Functional Group Modifications

  • 4-Methoxy-N-(4-Methoxyphenyl)-N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Aniline (): Methoxy groups are strong electron donors, enhancing conjugation and stabilizing positive charges. This compound is used in optoelectronic materials due to its extended π-system, unlike the target compound, which lacks such substituents .
  • N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (): Acetylation of the aniline nitrogen reduces nucleophilicity, making this derivative less reactive in cross-coupling reactions. The yield (42%) for meta-substituted acetamide is higher than for the ortho analog (8%), highlighting regiochemical challenges .

Biological Activity

N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in various fields including organic electronics, chemical sensing, and pharmaceutical development. Its unique structural features confer distinct biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₈BNO₃
  • Molecular Weight : 273.2 g/mol
  • CAS Number : 874363-18-5

This compound contains a dioxaborolane moiety which is known for its ability to form reversible covalent bonds with biological molecules, enhancing its utility in biochemical applications.

Applications in Biological Systems

1. Organic Electronics

  • This compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into these devices has been shown to improve efficiency and stability due to its favorable electronic properties .

2. Chemical Sensors

  • The compound's unique properties make it suitable for creating sensitive chemical sensors capable of detecting specific analytes. This application is crucial for environmental monitoring and safety assessments .

3. Pharmaceutical Development

  • As a building block in drug synthesis, this compound aids in the discovery of new pharmaceuticals. Its structure allows for modifications that can enhance drug efficacy while reducing side effects .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules through its dioxaborolane group. This interaction can modulate biochemical pathways by influencing enzyme activity or receptor binding.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antimicrobial ActivityExhibited weak activity against multidrug-resistant strains of Staphylococcus aureus with MIC values ranging from 4–8 μg/mL .
CytotoxicityDemonstrated acceptable toxicity profiles in vivo at high doses (800 mg/kg) .
Drug DevelopmentUsed as a precursor in synthesizing compounds with enhanced pharmacological profiles .

Q & A

Basic: What are the optimal synthetic routes for preparing N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions or electrophotocatalytic methods. For example, analogous derivatives like N,N-dimethyl variants are synthesized using aryl halides (chloro- or bromoarenes) and bis(pinacolato)diboron under catalytic conditions. Key variables include:

  • Catalyst system : Pd(dba)₂ with ligands like SPhos or XPhos enhances coupling efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.
  • Temperature : Yields vary significantly; room temperature may suffice for aryl bromides, while aryl chlorides require heating (80–100°C) .
    Typical yields range from 21% to 65%, depending on the starting material (higher yields from bromides vs. chlorides) . Purification often involves silica chromatography, with NMR (¹H/¹³C) and MS (DART) confirming purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and boron coordination. For example, the dioxaborolane protons resonate as a singlet at δ ~1.3 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • Mass Spectrometry : High-resolution MS (e.g., DART) confirms molecular weight, with exact mass matching calculated values (e.g., C₂₄H₂₅BNO₂: calc. 370.19) .
  • X-ray Crystallography : SHELX software is widely used for structure refinement. Crystal data (e.g., space group, unit cell parameters) resolve bond angles and confirm boron hybridization .

Advanced: How does the electronic nature of the diphenylamine group influence Suzuki-Miyaura coupling reactivity?

The electron-rich N,N-diphenylamine group enhances the compound’s nucleophilic character, facilitating transmetallation in cross-coupling reactions. However, steric hindrance from the phenyl groups may slow oxidative addition. Comparative studies with N,N-dimethyl analogs (e.g., 171364-78-6) show that para-substituted electron-donating groups (e.g., methoxy) further increase coupling efficiency by stabilizing the boronate intermediate . Hammett parameters (σ⁺) can quantify substituent effects, with DFT modeling predicting transition-state geometries .

Advanced: What strategies resolve contradictions in crystallographic data for boron-containing aromatic amines?

Discrepancies in bond lengths or angles may arise from torsional strain or solvent effects. Using SHELXL with high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters improves accuracy. For example, 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)aniline crystallizes in the monoclinic P2₁/c space group, with B–O bond lengths of ~1.36 Å and C–B–C angles of ~117°, consistent with sp² hybridization . Twinning or disorder in crystals may require alternative refinement models (e.g., TWIN/BASF in SHELX) .

Basic: What safety protocols are recommended for handling this compound?

  • Storage : Refrigerate (2–8°C) under inert atmosphere (argon) to prevent hydrolysis of the boronate ester .
  • Hazards : While GHS classification is not reported for the exact compound, related aniline-boronate esters may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic cycles?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronate’s coordination to palladium during cross-coupling. Key insights include:

  • Transmetallation Energy Barriers : Electron-donating groups lower the energy barrier for Pd–B bond formation.
  • Steric Maps : Quantify spatial hindrance from diphenyl groups using %VBur calculations .
    Such models guide ligand design to optimize catalytic efficiency.

Advanced: What mechanistic pathways explain side reactions during electrophotocatalytic synthesis?

Competing pathways include:

  • Homocoupling : Caused by excess boronate or slow oxidative addition.
  • Protodeboronation : Acidic conditions or moisture hydrolyze the boronate ester, forming aryl byproducts .
    In-situ monitoring (e.g., UV-vis spectroscopy) and controlled reagent stoichiometry mitigate these issues.

Basic: How is purity assessed, and what impurities are commonly observed?

  • HPLC/GC : Detect unreacted starting materials (e.g., aryl halides) or dehalogenated byproducts.
  • ¹H NMR : Identify residual solvents (e.g., DMF, THF) or hydrolyzed boronic acids (broad peaks at δ ~7–8 ppm) .

Advanced: Can this compound act as a ligand in asymmetric catalysis?

The planar aromatic system and boron’s Lewis acidity make it a candidate for chiral ligand design. For example, modifying the diphenylamine group with chiral auxiliaries (e.g., binaphthyl) could induce enantioselectivity in Pd-catalyzed reactions . Preliminary studies on analogous structures show moderate enantiomeric excess (ee) in Heck reactions .

Advanced: How do solvent polarity and counterion choice affect boronate stability?

  • Polar Solvents : Acetonitrile or DMF stabilize the boronate via dipole interactions, reducing hydrolysis.
  • Counterions : Tetrafluoroborate (BF₄⁻) enhances solubility and stability compared to chloride .
    Accelerated stability studies (40°C/75% RH) quantify degradation rates under varying conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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